
Cloruro de 2-Etil-5-nitrobenceno-1-sulfonilo
Descripción general
Descripción
2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClNO4S and its molecular weight is 249.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Formación de Derivados
“Cloruro de 2-Etil-5-nitrobenceno-1-sulfonilo” actúa como reactivo para formar derivados de 2-nitrobencenosulfonilo de alcoholes y aminas . Esta propiedad permite su uso en una amplia gama de reacciones químicas, particularmente en la síntesis de compuestos orgánicos complejos.
Escisión Selectiva con Tiofenol
Este compuesto participa en la escisión selectiva con tiofenol sin desplazamiento del grupo nitro . Esta es una aplicación significativa en la química orgánica, donde la escisión selectiva es a menudo necesaria en la síntesis de moléculas complejas.
Aplicaciones Anticonvulsivas
Además de sus usos en la síntesis química, “this compound” también encuentra aplicación como anticonvulsivo . Los anticonvulsivos son medicamentos que previenen o reducen la gravedad de las convulsiones en diversas afecciones, incluida la epilepsia y el trastorno bipolar.
Reacciones en la Posición Bencílica
El compuesto puede participar en reacciones en la posición bencílica . Esto lo hace útil en una variedad de reacciones de síntesis orgánica, particularmente aquellas que involucran derivados del benceno.
Sustitución Electrofílica Aromática
“this compound” puede sufrir una sustitución electrofílica aromática porque se mantiene la aromaticidad . Esta es una reacción fundamental en la química orgánica, utilizada en la síntesis de una amplia gama de compuestos aromáticos.
Mecanismo De Acción
Target of Action
The primary target of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons of the aromatic ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
2-Ethyl-5-nitrobenzene-1-sulfonyl chloride undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride involves the electrophilic aromatic substitution reactions of benzene . This pathway is crucial for the synthesis of benzene derivatives . The downstream effects include the formation of substituted benzene rings .
Result of Action
The result of the action of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is the formation of a substituted benzene ring . This occurs through the removal of a proton from the intermediate formed in the reaction, leading to the regeneration of the aromatic ring .
Action Environment
The action of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride can be influenced by environmental factors. For instance, it is soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide, but insoluble in water . This solubility profile can affect its distribution and efficacy. Additionally, it is moisture-sensitive and incompatible with strong oxidizing agents and strong bases , which can impact its stability and reactivity.
Análisis Bioquímico
Biochemical Properties
2-Ethyl-5-nitrobenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the formation of sulfonyl derivatives. It interacts with enzymes, proteins, and other biomolecules through sulfonation reactions. For instance, it can react with alcohols and amines to form sulfonate esters and sulfonamides, respectively . These reactions are essential for modifying biomolecules and studying their functions. The compound’s ability to form stable derivatives makes it a valuable reagent in biochemical assays and research.
Molecular Mechanism
The molecular mechanism of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity with nucleophilic groups in biomolecules. The compound acts as an electrophile, forming covalent bonds with nucleophilic sites such as hydroxyl and amino groups. This interaction leads to the formation of sulfonate esters and sulfonamides, which can inhibit or activate enzymes by modifying their active sites . Additionally, these modifications can result in changes in gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride can change over time due to its stability and degradation. The compound is known to be moisture-sensitive and can degrade in the presence of water . Over time, this degradation can lead to a decrease in its reactivity and effectiveness in biochemical assays. Long-term studies have shown that the compound’s stability can be maintained by storing it in dry conditions and using it promptly after preparation.
Metabolic Pathways
2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is involved in metabolic pathways that include the formation of sulfonate esters and sulfonamides. These reactions are catalyzed by enzymes such as sulfonyltransferases, which facilitate the transfer of the sulfonyl group to nucleophilic sites in biomolecules . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, the formation of stable derivatives can impact the overall metabolic balance by modifying key enzymes and regulatory proteins.
Propiedades
IUPAC Name |
2-ethyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-2-6-3-4-7(10(11)12)5-8(6)15(9,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVLPRURSPBCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531581 | |
| Record name | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89189-34-4 | |
| Record name | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


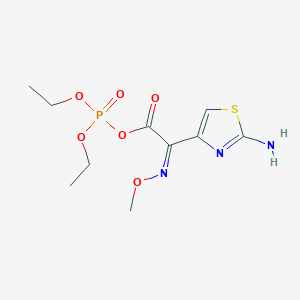

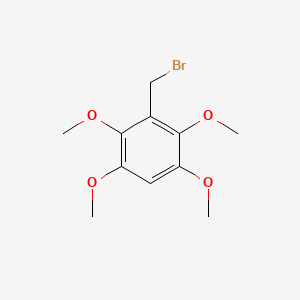
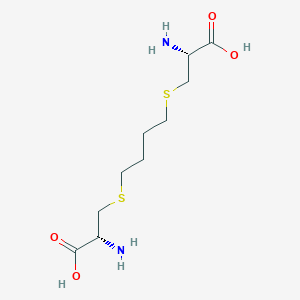
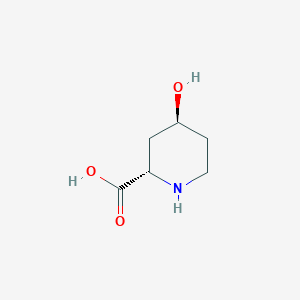

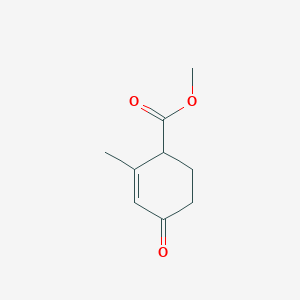
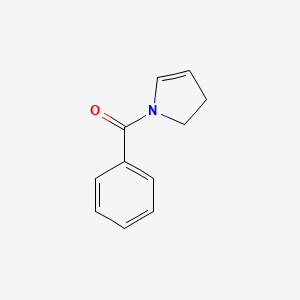
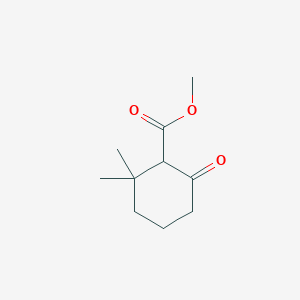


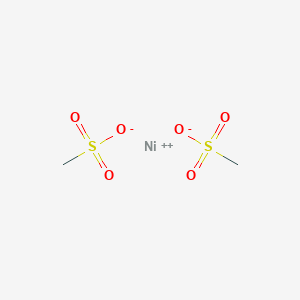
![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1611524.png)

